N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O3S/c1-22-11-6-10-13(7-12(11)23-2)24-16(19-10)20-15(21)14-8(17)4-3-5-9(14)18/h3-7H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXZFDZRIQMONK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=C(C=CC=C3F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation Method
The most straightforward approach involves coupling 5,6-dimethoxy-1,3-benzothiazol-2-amine with 2,6-difluorobenzoyl chloride.
Procedure :
- Dissolve 5,6-dimethoxy-1,3-benzothiazol-2-amine (1.0 equiv) in anhydrous dichloromethane.
- Add triethylamine (2.5 equiv) as a base to scavenge HCl.
- Slowly introduce 2,6-difluorobenzoyl chloride (1.2 equiv) at 0°C under nitrogen.
- Warm to room temperature and stir for 12 hours.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate).
Microwave-Assisted Synthesis
To enhance efficiency, microwave irradiation reduces reaction times:
- Combine reactants in a sealed vessel with DMF.
- Irradiate at 120°C for 20 minutes.
- Purify as above.
Reaction Optimization
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 25 | 12 | 68 |
| DMF | 80 | 6 | 75 |
| Acetonitrile | 60 | 8 | 70 |
Polar aprotic solvents (DMF, acetonitrile) improve solubility and reaction rates.
Stoichiometric Ratios
Excess acyl chloride (1.2–1.5 equiv) maximizes conversion, while higher equivalents promote side reactions (e.g., over-acylation).
Intermediate Characterization
5,6-Dimethoxy-1,3-Benzothiazol-2-amine Synthesis
Step 1 : Cyclization of 4,5-dimethoxy-2-aminothiophenol with cyanogen bromide:
- Reactants: 4,5-dimethoxy-2-aminothiophenol (1.0 equiv), cyanogen bromide (1.1 equiv).
- Conditions: Ethanol, reflux, 4 hours.
- Yield: 85%.
Step 2 : Isolation via recrystallization (ethanol/water).
2,6-Difluorobenzoyl Chloride Preparation
- Treat 2,6-difluorobenzoic acid with thionyl chloride (3.0 equiv) in toluene.
- Reflux until gas evolution ceases (2 hours).
- Distill under reduced pressure to isolate the acyl chloride.
Purification and Analytical Validation
Column Chromatography
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 3.85 (s, 6H, OCH₃), 7.12–7.45 (m, 4H, aromatic), 8.20 (s, 1H, NH) |
| ¹³C NMR | δ 56.2 (OCH₃), 115.8–162.4 (aromatic carbons), 165.3 (C=O) |
| HRMS | m/z 350.0984 [M+H]⁺ (calc. 350.0982) |
Industrial-Scale Production
Continuous Flow Synthesis
Crystallization Techniques
- Anti-solvent addition : Introduce heptane to DMF solution.
- Crystal size : 50–100 μm (optimized for filtration).
Challenges and Mitigation Strategies
Byproduct Formation
- N,O-Diacylation : Minimized by controlled stoichiometry (acyl chloride ≤1.2 equiv).
- Hydrolysis : Avoid aqueous workup until reaction completion.
Moisture Sensitivity
- Use anhydrous solvents and molecular sieves.
- Conduct reactions under nitrogen or argon.
Green Chemistry Alternatives
Solvent-Free Mechanochemical Synthesis
Catalytic Recycling
- Base recovery : Triethylamine hydrochloride filtered and regenerated with NaOH.
Chemical Reactions Analysis
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Scientific Research Applications
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to disrupt specific cellular pathways essential for cancer cell survival.
Biological Research: The compound is used in studies exploring the mechanisms of action of benzothiazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. In cancer cells, the compound is believed to disrupt cellular pathways essential for cell survival and proliferation, leading to cell death . It may also inhibit the activity of certain enzymes or receptors involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Core Substituent Variations
The target compound’s benzothiazole ring is substituted with methoxy groups at positions 5 and 6, distinguishing it from analogs with halogen or alkyl substituents. Key structural analogs include:
Key Observations :
- Methoxy groups (target compound) may improve aqueous solubility compared to halogenated analogs (e.g., 3j), which prioritize membrane permeability .
- Fused ring systems (e.g., benzocycloheptathiazole in Compound 43) enhance target selectivity in angiogenesis inhibition .
- Urea-linked derivatives (e.g., diflubenzuron) replace benzothiazole with aryl groups, broadening pesticidal applications .
Angiogenesis and Cell Inhibition
- Compound 43 : Exhibits potent HUVEC inhibition (IC₅₀ = 1.5 μM) due to the benzocycloheptathiazole core and 2,6-difluorobenzamide group. In contrast, Compound 44 (fluoro-substituted A-ring) shows tenfold reduced potency, underscoring the sensitivity of activity to substituent position .
- Target Compound : The 5,6-dimethoxy groups could modulate kinase or receptor binding, though direct data are lacking. Methoxy groups in similar compounds (e.g., etobenzanid) are associated with herbicidal activity .
Pesticidal Activity
- Diflubenzuron : Targets chitin synthesis in insects (LC₅₀ < 1 ppm) via urea linkage .
- Teflubenzuron and Hexaflumuron : Utilize 2,6-difluorobenzamide with halogenated aryl groups for broad-spectrum insect control .
Physicochemical Properties
Analysis :
- Methoxy groups likely increase solubility compared to halogenated analogs but may reduce thermal stability.
- Urea derivatives (e.g., diflubenzuron) exhibit higher crystallinity, impacting formulation in agrochemicals .
Biological Activity
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide (referred to as DMBDFB) is a compound belonging to the class of benzothiazole derivatives. This class is known for its diverse biological activities, including antimicrobial, antitumor, and antiviral effects. The unique structural features of DMBDFB contribute to its potential therapeutic applications.
Antitumor Activity
DMBDFB has been evaluated for its antitumor potential. Similar compounds have demonstrated significant activity against various cancer cell lines. For example, studies have shown that benzothiazole derivatives can inhibit cell proliferation by modulating key signaling pathways involved in tumor growth . The presence of the benzothiazole ring enhances the compound's ability to bind to DNA and disrupt cellular processes critical for cancer cell survival.
| Compound | Cell Line | IC50 (μM) | Activity Type |
|---|---|---|---|
| DMBDFB | HCC827 | 6.26 | Antitumor |
| Benzothiazole X | NCI-H358 | 6.48 | Antitumor |
| Benzothiazole Y | Various | Varies | Antimicrobial |
The mechanism of action for DMBDFB likely involves:
- Inhibition of DNA synthesis : Similar compounds have been shown to bind within the minor groove of DNA, interfering with replication and transcription processes .
- Modulation of signaling pathways : These compounds may affect pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell survival and proliferation.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that benzothiazole derivatives exhibited dose-dependent cytotoxicity against various cancer cell lines, suggesting that DMBDFB could follow a similar trend .
- Antimicrobial Testing : Compounds structurally related to DMBDFB were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
- Toxicity Assessment : Preliminary toxicity assays indicated that compounds in this class had minimal side effects on normal cells compared to their antitumor efficacy, highlighting their therapeutic potential without significant toxicity .
Q & A
Q. What are the optimized synthetic routes for N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with cyclization to form the benzothiazole core, followed by functionalization. For example, the benzothiazole moiety can be synthesized via cyclization of 5,6-dimethoxy-2-aminothiophenol with a carbonyl source. Subsequent coupling with 2,6-difluorobenzoyl chloride under anhydrous conditions (e.g., using DMF as a solvent and a base like triethylamine) yields the target compound . Reaction optimization includes controlling temperature (60–80°C), inert atmosphere (N₂), and stoichiometric ratios (1:1.2 for benzothiazole intermediate to benzoyl chloride). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves signals for methoxy (δ ~3.8–4.0 ppm), fluorinated aromatic protons (δ ~7.0–7.5 ppm), and benzothiazole protons (δ ~7.2–8.0 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 409.08).
- XRD : Single-crystal X-ray diffraction (using SHELXL ) resolves the 3D structure, including dihedral angles between benzothiazole and benzamide groups. Crystallization is achieved via slow evaporation in ethanol/water mixtures.
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental handling?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO (>10 mg/mL), sparingly soluble in water (<0.1 mg/mL). Solubility in organic solvents (e.g., ethanol, acetonitrile) is temperature-dependent .
- Stability : Stable at room temperature under inert conditions. Degrades in acidic/basic media (pH <3 or >10), requiring storage at 4°C in amber vials .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 5,6-dimethoxy and difluorobenzamide groups in biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing methoxy with ethoxy or removing fluorine atoms).
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays. Compare IC₅₀ values to infer substituent contributions .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to analyze binding interactions with active sites, emphasizing hydrogen bonding (fluorine as acceptor) and hydrophobic interactions (methoxy groups) .
Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELX software address them?
- Methodological Answer : Challenges include crystal twinning and weak diffraction due to flexible methoxy groups. SHELXL mitigates these via:
- Twin Refinement : Using TWIN and BASF commands to model twinned domains.
- Restraints : Applying geometric restraints for methoxy group conformations.
- High-Resolution Data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to enhance resolution (<1.0 Å).
Q. How can conflicting data on biological activity (e.g., varying IC₅₀ values across studies) be systematically addressed?
- Methodological Answer :
- Standardized Assays : Replicate experiments under identical conditions (pH, temperature, buffer composition) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
- Proteomic Profiling : Use affinity chromatography to confirm target engagement and rule off-target effects .
Q. What experimental strategies are recommended for identifying the biological targets of this compound?
- Methodological Answer :
- Chemical Proteomics : Immobilize the compound on sepharose beads for pull-down assays, followed by LC-MS/MS to identify bound proteins .
- CRISPR-Cas9 Screening : Perform genome-wide knockout screens to pinpoint genes whose loss abolishes compound activity .
Q. How can reaction mechanisms for benzothiazole-amide bond formation be validated under varying catalytic conditions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via HPLC under different catalysts (e.g., HOBt/EDCI vs. DCC).
- Isotopic Labeling : Use ¹⁸O-labeled water to trace acyl transfer steps via mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
